

# 1-Isopropyl-2-nitrobenzene spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1-Isopropyl-2-nitrobenzene

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-Isopropyl-2-nitrobenzene**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for **1-isopropyl-2-nitrobenzene** (CAS 6526-72-3), also known as o-nitrocumene. As a key intermediate in organic synthesis, particularly for the production of 2-isopropylaniline, a thorough understanding of its structural verification via modern spectroscopic techniques is paramount for researchers and professionals in drug development and chemical manufacturing.<sup>[1]</sup> This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

## Molecular Structure and Analytical Rationale

The unequivocal identification of a chemical entity is the foundation of all subsequent research and development. For **1-isopropyl-2-nitrobenzene**, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective on the molecule's atomic and electronic framework.

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used.

Caption: Atom numbering scheme for **1-isopropyl-2-nitrobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule.<sup>[1]</sup> By analyzing the chemical environment of <sup>1</sup>H and <sup>13</sup>C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

### <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

The <sup>1</sup>H NMR spectrum provides detailed information about the number, type, and connectivity of protons. The electron-withdrawing nature of the nitro group and the steric influence of the bulky isopropyl group create a distinct and predictable pattern for the aromatic protons.

Experimental Protocol: <sup>1</sup>H NMR Acquisition

- Sample Preparation: A solution of **1-isopropyl-2-nitrobenzene** (~5-10 mg) is prepared in an appropriate deuterated solvent (~0.6 mL), such as chloroform-d (CDCl<sub>3</sub>) or carbon tetrachloride (CCl<sub>4</sub>), in a standard 5 mm NMR tube. The choice of solvent is critical; CCl<sub>4</sub> was used for the reference spectrum as it lacks proton signals that could interfere with the analysis.<sup>[2]</sup>
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz instrument.<sup>[3]</sup>
- Acquisition Parameters: Standard acquisition parameters are employed, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction, to yield the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Discussion

The <sup>1</sup>H NMR spectrum is characterized by signals from the isopropyl group and the four protons on the substituted benzene ring.

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H8, H9 (2 x CH <sub>3</sub> )	~1.25	Doublet (d)	~6.9	6H
H7 (CH)	~3.20	Septet (sept)	~6.9	1H
Aromatic Protons	~7.30 - 7.80	Multiplet (m)	-	4H

Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS).[4][5][6]

- Isopropyl Protons: The six methyl protons (H8, H9) are equivalent and appear as a doublet around 1.25 ppm. They are split by the single methine proton (H7), resulting in the doublet multiplicity (n+1 rule, where n=1). Conversely, the methine proton (H7) is split by the six equivalent methyl protons, leading to a septet around 3.20 ppm (n+1 rule, where n=6). The shared coupling constant of ~6.9 Hz confirms their connectivity.
- Aromatic Protons: The four aromatic protons appear as a complex multiplet between 7.30 and 7.80 ppm. The ortho- and para-positions relative to the strongly electron-withdrawing nitro group are expected to be the most deshielded (shifted downfield). The proton ortho to the nitro group (H3) and the proton ortho to the isopropyl group (H6) experience different electronic and steric environments, leading to overlapping signals that are difficult to resolve into simple first-order patterns at 300 MHz.

## <sup>13</sup>C NMR Spectroscopy: Probing the Carbon Skeleton

The <sup>13</sup>C NMR spectrum reveals each unique carbon atom in the molecule, providing direct evidence of the carbon framework.

### Experimental Protocol: <sup>13</sup>C NMR Acquisition

The protocol is similar to that for <sup>1</sup>H NMR, with key differences in acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.

- Instrumentation: A spectrometer equipped with a broadband probe is used.

- Acquisition Mode: A proton-decoupled experiment (e.g.,  $\{^1\text{H}\} ^{13}\text{C}$ ) is standard. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.
- Parameters: A larger number of scans is typically required compared to  $^1\text{H}$  NMR.

### Data Interpretation and Discussion

The spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.

Signal Assignment	Chemical Shift ( $\delta$ , ppm)
C8, C9 ( $\text{CH}_3$ )	~23.5
C7 (CH)	~29.0
Aromatic CHs	~124.0 - 134.0
C1 (C-ipso, alkyl)	~146.0
C2 (C-ipso, nitro)	~149.0

Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS) and compared with nitrobenzene data.[\[4\]](#) [\[7\]](#)

- Aliphatic Carbons: The two equivalent methyl carbons (C8, C9) appear as a single peak around 23.5 ppm, while the methine carbon (C7) is found slightly further downfield at ~29.0 ppm.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The two ipso-carbons (C1 and C2), directly attached to the substituents, are the most downfield. The carbon bearing the nitro group (C2) is typically found around 149.0 ppm, while the carbon attached to the isopropyl group (C1) is around 146.0 ppm. The remaining four aromatic CH carbons appear in the typical aromatic region of ~124.0 to 134.0 ppm. The electron-withdrawing nitro group causes a significant downfield shift for the carbons ortho and para to it.[\[8\]](#)

# Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For **1-isopropyl-2-nitrobenzene**, the most prominent features are the characteristic stretches of the nitro group.

## Experimental Protocol: FT-IR Acquisition

- Sample Preparation: As **1-isopropyl-2-nitrobenzene** is a liquid at room temperature, the simplest and most common method is to prepare a thin liquid film. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like  $\text{CCl}_4$  can be used in a liquid cell, as was done for the reference spectrum.[2]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates (or the solvent-filled cell) is recorded first. The sample is then scanned, and the instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Data Interpretation and Discussion

The IR spectrum provides clear evidence for the key functional groups present.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
~3100-3000	Aromatic C-H stretch	Medium
~2970-2870	Aliphatic C-H stretch (isopropyl)	Medium-Strong
~1525	N-O asymmetric stretch	Very Strong
~1465	C-H bend (isopropyl)	Medium
~1350	N-O symmetric stretch	Strong
~750-850	C-H out-of-plane bend (aromatic)	Strong

Source: Data adapted from the NIST Chemistry WebBook and general IR correlation tables.[\[2\]](#) [\[9\]](#)

The most diagnostic peaks in the spectrum are the two strong absorptions corresponding to the nitro group. The asymmetrical N-O stretch appears as a very strong band around 1525 cm<sup>-1</sup>, and the symmetrical N-O stretch appears as a strong band around 1350 cm<sup>-1</sup>.[\[9\]](#) The presence of these two intense bands is definitive evidence for the nitro functional group. Additional bands confirm the presence of the aromatic ring (C-H stretch > 3000 cm<sup>-1</sup>) and the isopropyl group (aliphatic C-H stretch < 3000 cm<sup>-1</sup>).

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information based on its fragmentation pattern under specific ionization conditions.

Experimental Protocol: Electron Ionization (EI-MS) Acquisition

- Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion ( $M^{+\bullet}$ ).
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

### Data Interpretation and Discussion

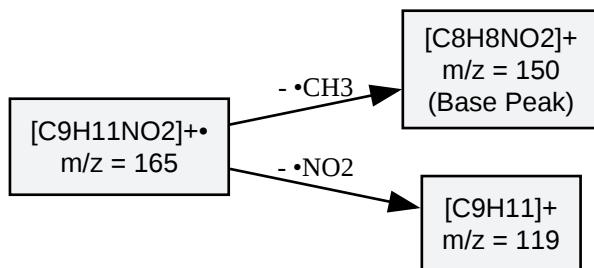
The EI mass spectrum provides a unique fingerprint of the molecule.

m/z (Mass/Charge)	Proposed Ion/Fragment	Relative Abundance
165	$[M]^{+\bullet}$ (Molecular Ion)	Moderate
150	$[M - CH_3]^+$	Base Peak (100%)
119	$[M - NO_2]^+$	Moderate
91	$[C_7H_7]^+$ (Tropylium ion)	Moderate

Source: Data adapted from the NIST Chemistry WebBook.[\[10\]](#)

- Molecular Ion: The peak at  $m/z$  165 corresponds to the molecular weight of  $C_9H_{11}NO_2$  (165.19 g/mol), confirming the molecular formula.[\[11\]](#)
- Base Peak: The most abundant ion in the spectrum (the base peak) is at  $m/z$  150. This corresponds to the loss of a methyl radical ( $\bullet CH_3$ , 15 Da) from the molecular ion. This is a very favorable fragmentation, as the loss of a methyl group from the isopropyl substituent leads to a stable secondary carbocation that is further stabilized by the benzene ring.
- Key Fragments: Another significant peak is observed at  $m/z$  119, resulting from the loss of a nitro radical ( $\bullet NO_2$ , 46 Da) from the molecular ion. The peak at  $m/z$  91 is a common fragment in alkylbenzene spectra, corresponding to the highly stable tropylium ion.

The primary fragmentation pathway can be visualized as follows:



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- To cite this document: BenchChem. [1-Isopropyl-2-nitrobenzene spectral data (1H NMR, 13C NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583376#1-isopropyl-2-nitrobenzene-spectral-data-h-nmr-c-nmr-ir-mass-spec>

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